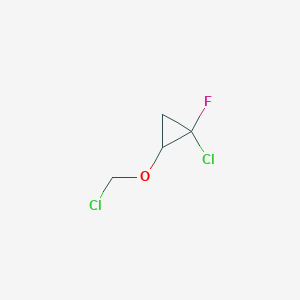
1-Chloro-2-(chloromethoxy)-1-fluorocyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-(chloromethoxy)-1-fluorocyclopropane is an organofluorine compound that features a cyclopropane ring substituted with chlorine, chloromethoxy, and fluorine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(chloromethoxy)-1-fluorocyclopropane typically involves the cyclopropanation of suitable precursors under specific conditions. One common method involves the reaction of a fluorinated alkene with a chloromethylating agent in the presence of a base. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Safety measures are crucial due to the reactive nature of the intermediates and the potential hazards associated with chlorinated and fluorinated compounds.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-2-(chloromethoxy)-1-fluorocyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and chloromethoxy groups can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form epoxides or reduced to yield different cyclopropane derivatives.
Elimination Reactions: Under certain conditions, elimination reactions can lead to the formation of alkenes.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Peroxides and other oxidizing agents can facilitate the formation of epoxides.
Reducing Agents: Hydrogenation catalysts and metal hydrides are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminocyclopropane derivative, while oxidation can produce an epoxide.
Applications De Recherche Scientifique
1-Chloro-2-(chloromethoxy)-1-fluorocyclopropane has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It can be used in the development of new materials with unique properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism by which 1-Chloro-2-(chloromethoxy)-1-fluorocyclopropane exerts its effects involves interactions with various molecular targets. The presence of fluorine can enhance the compound’s stability and reactivity, allowing it to participate in specific biochemical pathways. The chloromethoxy group can act as a leaving group in substitution reactions, facilitating the formation of new bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-2-methoxyethane: This compound shares the chloromethoxy group but lacks the fluorine and cyclopropane ring.
1-Chloro-2-(chloromethoxy)ethane: Similar in structure but without the fluorine and cyclopropane ring.
Uniqueness
1-Chloro-2-(chloromethoxy)-1-fluorocyclopropane is unique due to the combination of its cyclopropane ring, fluorine, and chloromethoxy groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Propriétés
Numéro CAS |
73602-59-2 |
|---|---|
Formule moléculaire |
C4H5Cl2FO |
Poids moléculaire |
158.98 g/mol |
Nom IUPAC |
1-chloro-2-(chloromethoxy)-1-fluorocyclopropane |
InChI |
InChI=1S/C4H5Cl2FO/c5-2-8-3-1-4(3,6)7/h3H,1-2H2 |
Clé InChI |
CDVFFBWETWJANY-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1(F)Cl)OCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


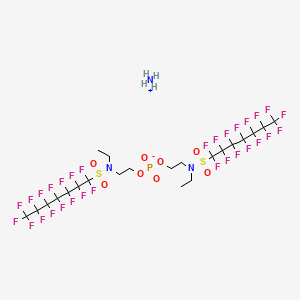
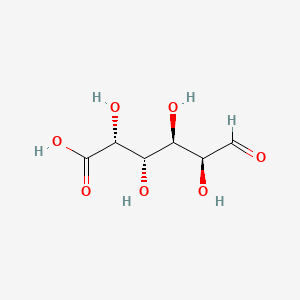
![5-[2-(2,6-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12837643.png)
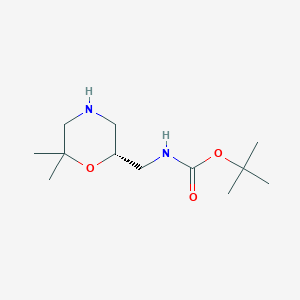

![2-(((6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)thio)methyl)quinazolin-4(3H)-one](/img/structure/B12837657.png)
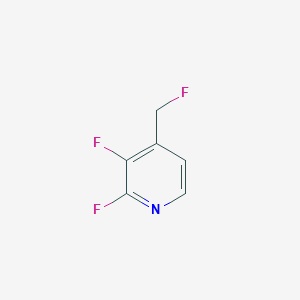
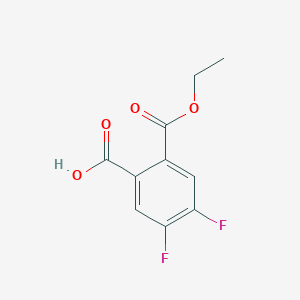
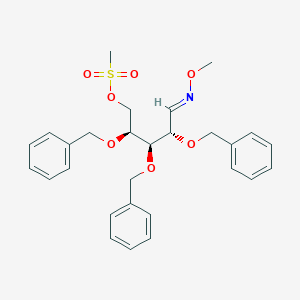
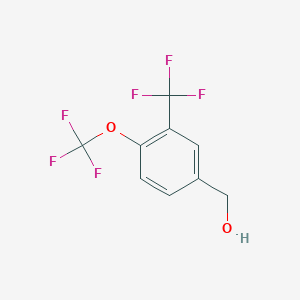
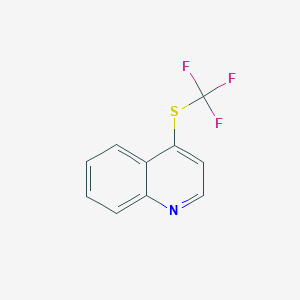
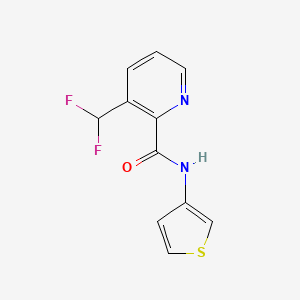
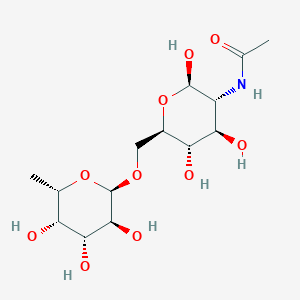
![Benzyl (3-(((4aR,6R,7R,8R,8aR)-7,8-dihydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy)propyl)carbamate](/img/structure/B12837707.png)
